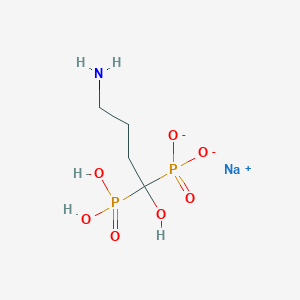
Alendronatedisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alendronatedisodium is synthesized through a multi-step process involving the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Alendronatedisodium undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Complexation Reactions: Formation of complexes with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogenating agents under controlled temperature and pH conditions.
Complexation Reactions: Often involve metal salts and are carried out in aqueous solutions.
Major Products Formed: The primary products formed from these reactions include substituted alendronate derivatives and metal-alendronate complexes .
Scientific Research Applications
Alendronatedisodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: Studied for its effects on bone metabolism and cellular processes.
Medicine: Extensively used in the treatment of osteoporosis and other bone diseases. Research is ongoing to explore its potential in treating other conditions such as cancer-related bone metastases.
Industry: Utilized in the development of bone-targeting drug delivery systems and biomaterials for bone regeneration .
Mechanism of Action
Alendronatedisodium exerts its effects by binding to hydroxyapatite in bone tissue. Upon bone resorption, the compound is released and taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase. This inhibition disrupts the mevalonate pathway, leading to decreased osteoclast activity and reduced bone resorption .
Comparison with Similar Compounds
Risedronate: Another bisphosphonate used to treat osteoporosis. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.
Ibandronate: Also used for osteoporosis treatment, with a different dosing regimen and potency.
Zoledronate: A more potent bisphosphonate used for severe cases of osteoporosis and cancer-related bone conditions .
Uniqueness of Alendronatedisodium: this compound is unique due to its well-established efficacy, safety profile, and extensive clinical use. It is one of the most widely prescribed bisphosphonates and has been extensively studied in various populations, making it a cornerstone in the management of osteoporosis .
Properties
Molecular Formula |
C4H11NNaO7P2- |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonatobutyl)phosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-2 |
InChI Key |
CAKRAHQRJGUPIG-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)([O-])[O-])CN.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















